molecular formula C7H14O3 B142731 Methyl 3-hydroxyhexanoate CAS No. 21188-58-9

Methyl 3-hydroxyhexanoate

Cat. No. B142731
CAS RN: 21188-58-9
M. Wt: 146.18 g/mol
InChI Key: ACCRBMDJCPPJDX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyhexanoate is a compound with the linear formula CH3CH2CH2CH(OH)CH2CO2CH3 . It is described as having an ethereal, wine-like, fruity, and oily character . This compound is a hydroxylated fatty acid and serves as a volatile component and aromatic agent found in various fruits such as Moro and Sanguinello blood orange juices, cape gooseberry flesh, papaya fruit, and pineapple .


Molecular Structure Analysis

The molecular formula of Methyl 3-hydroxyhexanoate is C7H14O3 . It has a molecular weight of 146.18 . The structure includes a hydroxyl group (OH) attached to the third carbon atom in the hexanoate chain .


Physical And Chemical Properties Analysis

Methyl 3-hydroxyhexanoate has a density of 1.0±0.1 g/cm3 . Its boiling point is 223.0±13.0 °C at 760 mmHg . The compound has a molar refractivity of 37.7±0.3 cm3 . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a polar surface area of 47 Å2 and a molar volume of 145.4±3.0 cm3 .

Scientific Research Applications

Flavor and Fragrance Industry

Methyl 3-hydroxyhexanoate is used in the flavor and fragrance industry due to its fruity and sweet aroma, reminiscent of pineapples . It’s a common additive in perfumes and food products to impart a tropical scent and taste.

Biomedical Applications

In the biomedical field, derivatives of Methyl 3-hydroxyhexanoate are utilized in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers with applications in drug delivery systems, biocontrol agents, and tissue engineering .

Synthetic Chemistry

This compound serves as an analytical standard in synthetic chemistry for the calibration of chromatographic equipment, ensuring accurate measurements in research and industrial applications .

Combustion Research

Methyl 3-hydroxyhexanoate is studied for its combustion characteristics, particularly its reactivity as a surrogate for diesel-boiling-range esters in biofuels. Its hydroxyl group significantly affects its combustion kinetics, making it a subject of interest in renewable energy research .

Material Science

The monomers of Methyl 3-hydroxyhexanoate are integral in creating copolymers that have varied flexibility and mechanical properties. These materials are crucial in developing new plastics and other synthetic materials .

Food Technology

As a food-grade compound, Methyl 3-hydroxyhexanoate is used to enhance flavors in various food products. Its application is regulated to ensure safety and quality in the food industry .

Cosmetic Industry

This compound is also found in cosmetic products, contributing to their scent profile. It’s used in formulations for creams, lotions, and other personal care items, where it adds a subtle fruity fragrance .

Safety and Hazards

Methyl 3-hydroxyhexanoate is classified as a combustible liquid and is harmful if swallowed . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of ingestion or contact with skin, immediate medical attention is advised .

Mechanism of Action

Target of Action

Methyl 3-hydroxyhexanoate, also known as Methyl 3-hydroxycaproate , is a synthetic compound that is primarily used in the food and fragrance industry It’s known to interact with olfactory receptors, contributing to its organoleptic properties .

Mode of Action

As a flavor and fragrance agent, it likely interacts with olfactory receptors to produce its characteristic scent and taste . It’s also suggested that the β-radical (on the same carbon as the OH group) chemistry significantly governs its reactivity .

Biochemical Pathways

It’s known that esters like methyl 3-hydroxyhexanoate can undergo hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule .

Pharmacokinetics

As a synthetic compound used in food and fragrances, it’s expected to have good bioavailability when ingested or applied topically . .

Result of Action

The primary result of Methyl 3-hydroxyhexanoate’s action is the production of its characteristic scent and taste, which is described as oily, woody, ethereal, fruity, pineapple, and sweet . This makes it a valuable ingredient in the food and fragrance industry .

Action Environment

The action, efficacy, and stability of Methyl 3-hydroxyhexanoate can be influenced by various environmental factors. For instance, temperature and pH can affect the rate of hydrolysis of esters . Furthermore, the compound’s organoleptic properties might vary depending on the concentration and the presence of other flavors or fragrances .

properties

IUPAC Name

methyl 3-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCRBMDJCPPJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864980
Record name Hexanoic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid
Record name Methyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

220.00 to 221.00 °C. @ 760.00 mm Hg
Record name Methyl (±)-3-hydroxyhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water and fat
Record name Methyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.994-1.010
Record name Methyl 3-hydroxyhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/160/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl 3-hydroxyhexanoate

CAS RN

21188-58-9
Record name Methyl 3-hydroxyhexanoate
Source CAS Common Chemistry
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Record name Methyl 3-hydroxyhexanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 3-hydroxy-, methyl ester
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Record name Hexanoic acid, 3-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-hydroxyhexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.222
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Record name METHYL 3-HYDROXYHEXANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H646ZUC4E
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Record name Methyl (±)-3-hydroxyhexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039407
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the natural occurrence of Methyl 3-hydroxyhexanoate and how is its chirality characterized?

A1: Methyl 3-hydroxyhexanoate is a volatile compound identified in various fruits. For instance, it's found in lulo (Solanum vestissimum D.) fruit peelings [] and tamarillo (Cyphomandra betacea Sendtn.) fruit pulp []. Interestingly, it exists as a mixture of enantiomers in these fruits. Studies utilizing chiral multidimensional gas chromatography (MDGC) revealed specific enantiomeric ratios: 16:86 (S:R) in lulo peelings [] and 73:27 (S:R) in tamarillo pulp []. This chiral distribution suggests the involvement of enantioselective enzymes in the fruit's biosynthesis of this compound.

Q2: What analytical techniques are employed for the separation and analysis of Methyl 3-hydroxyhexanoate enantiomers?

A3: The enantiomers of Methyl 3-hydroxyhexanoate can be effectively separated and analyzed using gas chromatography (GC) with cyclodextrin-based chiral stationary phases []. Notably, thick-film wide-bore open tubular columns coated with cyclodextrin derivatives like 2,6-di-O-methyl-3-O-pentyl-β-CD or 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-CD demonstrate high efficiency in resolving these enantiomers. This technique allows researchers to not only identify but also isolate pure enantiomers for further investigations [].

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